9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542143
InChI: InChI=1S/C11H8FIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
SMILES: C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I
Molecular Formula: C11H8FIN2O
Molecular Weight: 330.10 g/mol

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

CAS No.:

Cat. No.: VC13542143

Molecular Formula: C11H8FIN2O

Molecular Weight: 330.10 g/mol

* For research use only. Not for human or veterinary use.

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine -

Specification

Molecular Formula C11H8FIN2O
Molecular Weight 330.10 g/mol
IUPAC Name 9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Standard InChI InChI=1S/C11H8FIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
Standard InChI Key OFYSVUWJIRLISM-UHFFFAOYSA-N
SMILES C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I
Canonical SMILES C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is 9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,benzoxazepine . Its molecular formula, C₁₁H₈FIN₂O, reflects a fused tricyclic system comprising an imidazole ring, a benzoxazepine moiety, and halogen substituents (fluorine and iodine) . Synonymous designations include:

  • 1282517-42-3 (CAS Registry Number)

  • LCZC2431

  • 9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d] benzoxazepine.

Structural Descriptors

The SMILES notation, C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I, encodes the compound’s topology . Key features include:

  • A fluorine atom at position 9 of the benzoxazepine ring.

  • An iodine substituent at position 2 of the imidazole ring.

  • A partially saturated dihydrobenzoxazepine system .

Physicochemical Properties

Molecular Weight and Composition

The molecular weight is 330.10 g/mol, with an exact mass of 329.96654 Da . Computed properties include:

PropertyValueMethod (Source)
XLogP3-AA2.1XLogP3 3.0
Hydrogen Bond Donors0Cactvs 3.4.8.18
Hydrogen Bond Acceptors3Cactvs 3.4.8.18
Rotatable Bonds0Cactvs 3.4.8.18

The absence of rotatable bonds suggests conformational rigidity, which may influence crystallinity and bioavailability .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, the compound’s UV-Vis absorption profile likely aligns with conjugated aromatic systems, given its fused heterocycles.

Synthetic and Crystallographic Considerations

Synthetic Pathways

  • Cyclocondensation: Reaction of o-aminophenols with α-haloketones to form the oxazepine ring .

  • Halogenation: Sequential introduction of fluorine and iodine via electrophilic aromatic substitution or metal-halogen exchange .

Pharmacological and Material Science Applications

Material Science Relevance

The compound’s rigid, halogenated structure could serve as a building block for optoelectronic materials. Iodine’s heavy-atom effect may facilitate applications in organic light-emitting diodes (OLEDs) .

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